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molecular formula C11H8N2O B8450597 4-(2-Cyanopropanoyl)benzonitrile

4-(2-Cyanopropanoyl)benzonitrile

Cat. No. B8450597
M. Wt: 184.19 g/mol
InChI Key: LHYWTMKETGOWNE-UHFFFAOYSA-N
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Patent
US08232269B2

Procedure details

Potassium-tert-butoxide (7.76 g, 69.2 mmol) and propionitrile (4.84 mL, 69.2 mmol) was added to a solution of 4-cyano-benzoic acid methyl ester (11.15 g, 69.2 mmol) in tetrahydrofuran (100 mL). This mixture was stirred at room temperature for 16 hours, and then quenched onto an aqueous 10% solution (weight/volume) citric acid (100 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over magnesium sulphate, filtered, and evaporated under reduced pressure. This crude residue was triturated with tert-butyl methyl ether to give the title compound as a solid (7.00 g, 55%). 1H NMR (400 MHz, CDCl3): δ 1.65 (d, 3H), 4.35 (m, 1H), 7.85 (d, 2H), 8.10 (d, 2H).
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
4.84 mL
Type
reactant
Reaction Step One
Quantity
11.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7](#[N:10])[CH2:8][CH3:9].CO[C:13](=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([C:20]#[N:21])=[CH:16][CH:15]=1>O1CCCC1>[C:7]([CH:8]([CH3:9])[C:13]([C:14]1[CH:15]=[CH:16][C:17]([C:20]#[N:21])=[CH:18][CH:19]=1)=[O:22])#[N:10] |f:0.1|

Inputs

Step One
Name
Quantity
7.76 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
4.84 mL
Type
reactant
Smiles
C(CC)#N
Name
Quantity
11.15 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C#N)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched onto an aqueous 10% solution (weight/volume) citric acid (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
This crude residue was triturated with tert-butyl methyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C(C(=O)C1=CC=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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